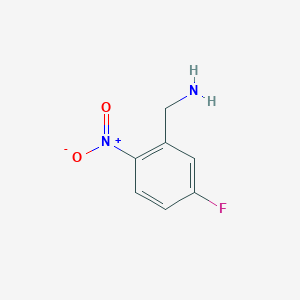

(5-Fluoro-2-nitrophenyl)methanamine

Description

BenchChem offers high-quality (5-Fluoro-2-nitrophenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Fluoro-2-nitrophenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2-nitrophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHBZLBJDNVILA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5-Fluoro-2-nitrophenyl)methanamine: A Trifunctional Scaffold for Heterocyclic Synthesis

The following technical guide details the chemical structure, properties, and synthetic utility of (5-Fluoro-2-nitrophenyl)methanamine .

Executive Summary

(5-Fluoro-2-nitrophenyl)methanamine (CAS: 131780-92-2) is a specialized fluorinated building block used extensively in medicinal chemistry.[1] It serves as a "lynchpin" intermediate due to its unique trifunctional nature:

-

Benzylic Amine: A primary nucleophile ready for immediate derivatization (amide coupling, reductive amination).

-

Nitro Group (C-2): A strong electron-withdrawing group (EWG) that activates the ring and serves as a "latent" aniline for future cyclization.

-

Fluorine Atom (C-5): Positioned para to the nitro group, this atom is electronically activated for Nucleophilic Aromatic Substitution (SNAr), allowing for late-stage diversification.

This compound is a critical precursor for the synthesis of quinazolines, indazoles, and benzodiazepines , scaffolds frequently found in kinase inhibitors and GPCR modulators.

Chemical Structure & Electronic Properties

Structural Analysis

The molecule consists of a benzene ring substituted at the 1, 2, and 5 positions. The relative positioning is electronically synergistic:

-

The "Push-Pull" System: The nitro group at C-2 withdraws electron density from the ring via resonance (-M effect). This creates a partial positive charge at the C-5 and C-1 positions.

-

Activation of C-5: Because the fluorine at C-5 is para to the nitro group, the C-F bond is highly susceptible to nucleophilic attack.[2] The Meisenheimer complex formed during SNAr is stabilized by the nitro group.[3]

Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | (5-Fluoro-2-nitrophenyl)methanamine |

| CAS Number | 131780-92-2 (Free Base); 1214366-45-6 (HCl Salt) |

| Molecular Formula | C7H7FN2O2 |

| Molecular Weight | 170.14 g/mol |

| Appearance | Yellow to orange solid (Free base); White/Off-white solid (HCl salt) |

| pKa (Calculated) | ~8.9 (Benzylic amine) |

| LogP | ~0.9 - 1.2 (Lipophilic, but polar enough for oral bioavailability) |

| Solubility | Soluble in DMSO, Methanol, DCM.[4][5][6][7] HCl salt soluble in water. |

Synthesis & Manufacturing

The synthesis of (5-Fluoro-2-nitrophenyl)methanamine requires chemoselective conditions to generate the primary amine without reducing the nitro group or displacing the fluorine prematurely.

Primary Route: Reductive Amination

The most scalable route begins with 5-fluoro-2-nitrobenzaldehyde .

-

Imine Formation: The aldehyde is condensed with ammonium acetate or hydroxylamine.

-

Selective Reduction: The resulting imine/oxime is reduced.

-

Crucial Step: Catalytic hydrogenation (H2/Pd-C) must be avoided as it will reduce the nitro group to an aniline.

-

Preferred Reagent: Sodium cyanoborohydride (NaBH3CN) or Borane-THF (BH3·THF) is used to selectively reduce the C=N bond while leaving the NO2 and C-F bonds intact.

-

Alternative Route: Nitrile Reduction

Starting from 5-fluoro-2-nitrobenzonitrile , reduction with Borane-Dimethyl Sulfide (BMS) or BH3·THF at controlled temperatures (0°C) yields the amine. This route is often preferred for industrial scaling as nitriles are stable precursors.

Reactivity & Derivatization Logic

The utility of this building block lies in its ability to undergo orthogonal reactions.[8] The researcher can choose which "handle" to manipulate first based on the target scaffold.

Diagram: Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of the molecule.

Caption: Divergent synthetic pathways. Path B utilizes the electronic activation of the fluorine atom by the para-nitro group.

Detailed Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Context: Replacing the fluorine with a secondary amine (e.g., morpholine, piperazine) to introduce solubility or target engagement groups.

-

Dissolution: Dissolve (5-Fluoro-2-nitrophenyl)methanamine (1.0 eq) in anhydrous DMSO or DMF (0.2 M).

-

Base Addition: Add K2CO3 (2.0 eq) and the nucleophilic amine (1.2 eq).

-

Reaction: Heat to 80–100°C for 4–12 hours. Monitor by LCMS for the disappearance of the starting material (M+H 171) and appearance of the product.

-

Workup: Dilute with water and extract with EtOAc. The nitro group remains intact.

Protocol B: Cyclization to Quinazoline Core

Context: Generating a kinase inhibitor scaffold.[9]

-

Acylation: React the benzylic amine with a benzoyl chloride derivative to form the amide.

-

Nitro Reduction: Treat the intermediate with Iron powder (Fe) and Ammonium Chloride (NH4Cl) in Ethanol/Water (reflux, 2h). This converts NO2 to NH2.

-

Cyclization: The resulting 2-aminobenzamide spontaneously cyclizes or requires mild acid catalysis (AcOH, heat) to form the dihydroquinazoline or quinazoline structure.

Applications in Drug Discovery[2][3]

Kinase Inhibition

The 2-aminobenzylamine motif (derived from reducing this molecule) is a "privileged structure" that mimics the hydrogen-bonding patterns required to bind to the ATP-binding hinge region of kinases. The fluorine atom (or its SNAr displacement product) often projects into the solvent-exposed region or a hydrophobic pocket, improving potency.

Sirtuin Inhibitors

Derivatives of (5-Fluoro-2-nitrophenyl)methanamine have been identified as inhibitors of Sirtuin 2 (SIRT2) , a deacetylase enzyme implicated in neurodegenerative diseases. The benzylic amine serves as a linker, connecting the aromatic core to a "cap" group that interacts with the enzyme's exit channel.

Safety & Handling

-

Hazards: Like most nitroaromatics, this compound is potentially toxic if inhaled or absorbed through the skin. It causes skin and eye irritation (H315, H319).

-

Storage: Store the HCl salt at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis. The free base is sensitive to CO2 (carbamate formation).

-

Disposal: All waste streams containing fluorinated nitroaromatics must be segregated and incinerated via high-temperature chemical waste disposal.

References

-

BenchChem. (5-Fluoro-2-nitrophenyl)methanamine Product Analysis and Reactivity Profile. BenchChem Database. Link

-

PubChem. Compound Summary: 5-Fluoro-2-nitrophenol (Related Intermediate). National Library of Medicine. Link

-

ChemicalBook. Synthesis and Properties of Fluorinated Nitrobenzaldehydes. ChemicalBook. Link

-

MDPI Molecules. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. (2019). Link

-

Synthonix. Safety Data Sheet: (5-Fluoro-2-nitrophenyl)methanamine hydrochloride.[10]Link

Sources

- 1. (5-Fluoro-2-nitrophenyl)methanamine | 131780-92-2 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CN107935858B - Preparation method of 5-fluoro-2-nitrophenol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthonix, Inc > Synthons > (5-Fluoro-2-nitrophenyl)methanamine hydrochloride - [F90162] [synthonix.com]

Structural and Synthetic Profiling of (5-Fluoro-2-nitrophenyl)methanamine: A Critical Building Block in Medicinal Chemistry

Executive Summary

In modern drug discovery and complex organic synthesis, the strategic selection of molecular building blocks dictates the efficiency and scalability of downstream pharmaceutical development. (5-Fluoro-2-nitrophenyl)methanamine has emerged as a highly versatile fluorinated nitroaromatic scaffold [1]. By integrating a highly nucleophilic primary amine, a strongly electron-withdrawing nitro group, and an activated fluorine atom on a single benzene ring, this compound provides orthogonal reactivity handles. This whitepaper provides an in-depth technical guide to its physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols for researchers and drug development professionals.

Physicochemical Profiling & Molecular Identity

Understanding the physical and chemical parameters of the free base versus its hydrochloride salt is critical for solvent selection, storage, and reaction stoichiometry [2, 3]. The hydrochloride salt is often preferred in bench settings due to its enhanced stability against ambient oxidation and reduced volatility.

Table 1: Quantitative Physicochemical Data

| Property | Free Base | Hydrochloride Salt |

| CAS Number | 131780-92-2 | 1214366-45-6 |

| Molecular Weight | 170.14 g/mol | 206.60 g/mol |

| Molecular Formula | C₇H₇FN₂O₂ | C₇H₈ClFN₂O₂ |

| Purity Standard | ≥ 95% (Typical) | ≥ 95% (Typical) |

| SMILES | NCC1=CC(F)=CC=C1=O | Cl.NCC1=CC(F)=CC=C1=O |

| Storage Conditions | Inert atmosphere, 2-8°C | Room temperature, desiccated |

Mechanistic Chemistry & Reactivity Profile

The utility of (5-Fluoro-2-nitrophenyl)methanamine lies in the synergistic electronic effects of its functional groups. Understanding the causality behind its reactivity allows chemists to design highly selective synthetic routes.

Logical relationship of functional group reactivity in the scaffold.

-

The Nitro Group (-NO₂): As a powerful electron-withdrawing group (EWG), the nitro moiety depletes electron density from the aromatic pi-system. This significantly lowers the activation energy required for nucleophilic attack [1].

-

The Fluoro Group (-F): Positioned para to the methanamine but meta to the nitro group, the fluorine atom is highly activated for Nucleophilic Aromatic Substitution (S_N_Ar). The strong electronegativity of fluorine makes it an excellent leaving group when attacked by external nucleophiles (e.g., amines, alkoxides)[1, 4].

-

The Methanamine Group (-CH₂NH₂): This benzylic primary amine is highly nucleophilic and sterically accessible. It can undergo reductive amination, amidation, or alkylation. However, its nucleophilicity necessitates protection (e.g., Boc or Fmoc) if S_N_Ar reactions are to be performed on the fluorine atom, preventing unwanted self-polymerization.

Synthetic Workflows & Self-Validating Protocols

To transform this building block into complex nitrogen-containing heterocycles (such as quinolines, pyrroles, or triazoles), specific reduction and cyclization pathways are employed.

Synthetic workflow from precursor to N-heterocycle derivatives.

Protocol 1: Chemoselective Nitro Reduction to a Diamine Intermediate

Objective: Reduce the nitro group to an aniline derivative, yielding (3-amino-4-fluorophenyl)methanamine, without triggering hydrodefluorination. Causality: Strong hydrogenation conditions (e.g., H₂ with Pd/C) often lead to the unwanted cleavage of the carbon-fluorine bond (hydrodefluorination) in electron-deficient aromatics. Utilizing Iron (Fe) powder in Acetic Acid (AcOH) provides a milder, chemoselective reduction environment [1].

Step-by-Step Methodology:

-

Preparation: Dissolve (5-Fluoro-2-nitrophenyl)methanamine (1.0 eq) in glacial acetic acid (0.5 M).

-

Reduction Initiation: Add activated iron powder (5.0 eq) portion-wise at 25°C. Note: Gradual addition prevents uncontrolled exothermic spikes.

-

Thermal Activation: Heat the reaction mixture to 60°C for 2-4 hours.

-

Self-Validation (IPC): Monitor the reaction via LC-MS. The system is self-validating when the precursor mass (m/z 171.1[M+H]⁺) is entirely depleted and the product mass (m/z 141.1[M+H]⁺) plateaus. Do not proceed to workup until the precursor signal is ≤ 1%.

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Neutralize the filtrate cautiously with saturated aqueous NaHCO₃ to precipitate the diamine product.

-

Isolation: Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Domino Nitro Reduction-Friedländer Heterocyclization

Objective: Synthesize fluorinated quinoline scaffolds directly from the nitroaromatic precursor in a single pot. Causality: Acetic acid acts dually as a proton source for the iron-mediated nitro reduction and as an acid catalyst for the subsequent intramolecular condensation (Friedländer cyclization) between the newly formed aniline and an α-methylene ketone[1].

Step-by-Step Methodology:

-

Assembly: Combine the nitro precursor (1.0 eq) and the target ketone (1.2 eq) in glacial acetic acid.

-

Reduction: Add Fe powder (5.0 eq) and stir at room temperature for 1 hour.

-

Cyclization: Elevate the temperature to 80°C. Causality: Thermal energy is required to drive the dehydration step of the condensation reaction.

-

Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 7:3). The reaction is complete when the intermediate aniline spot is fully consumed and replaced by an intense UV-active spot corresponding to the quinoline core.

-

Purification: Filter through Celite, neutralize, extract, and purify via flash column chromatography.

Applications in Medicinal Chemistry

The strategic placement of functional groups on the phenyl ring makes (5-Fluoro-2-nitrophenyl)methanamine a cornerstone for synthesizing biologically active compounds:

-

Pyrroles & Pyrimidines: Fluorinated pyrimidines and pyrroles are significant classes of compounds in oncology and virology. The cyclization of precursors containing this specific fluorophenyl group yields key intermediates like 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde [1].

-

Triazoles: By reducing the nitro group to an aniline, the resulting diamine can undergo diazotization followed by click chemistry (azide-alkyne cycloaddition) to form highly stable 1,2,3-triazoles, which are excellent bioisosteres for amide bonds in drug design [1].

-

Bioreductive Prodrugs: The nitro group itself can be retained in the final drug architecture to act as a hypoxia-activated prodrug trigger, where the nitro group is selectively reduced by overexpressed reductases in hypoxic tumor microenvironments, releasing the active chemotherapeutic [1].

References

Strategic Reagent Profile: (5-Fluoro-2-nitrophenyl)methanamine in Medicinal Chemistry

[1]

CAS: 131780-92-2 | Molecular Formula: C7H7FN2O2 | Mol.[1] Weight: 170.14 g/mol [1]

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), (5-Fluoro-2-nitrophenyl)methanamine serves as a high-value "masked" scaffold. It is not merely a building block but a strategic precursor to 2-(aminomethyl)-4-fluoroaniline , a 1,4-diamine equivalent essential for synthesizing privileged heterocycles such as quinazolines, 1,4-benzodiazepines, and indoles .

This guide synthesizes the literature to demonstrate how this specific fluorinated nitro-benzylamine enables the construction of metabolically stable kinase inhibitors and CNS-active agents. The presence of the C5-fluorine atom modulates pKa and blocks metabolic oxidation, while the ortho-nitro group acts as a latent nucleophile, allowing for controlled, sequential cyclization reactions.

Chemical Architecture & Reactivity Profile[2]

The utility of (5-Fluoro-2-nitrophenyl)methanamine stems from its trifunctional nature. Understanding the electronic interplay between these groups is requisite for designing successful synthetic campaigns.

The Ortho-Nitro Effect

The ortho-nitro group is the defining feature of this scaffold. It serves two roles:

-

Activation: It renders the benzylic amine less basic compared to a standard benzylamine due to the electron-withdrawing inductive effect (-I), reducing the likelihood of over-alkylation during initial derivatization.

-

Latent Nucleophilicity: Upon reduction (H₂/Pd-C or Fe/AcOH), the nitro group reveals a primary aniline. This creates a 1,4-binucleophilic system (benzylic amine + aniline) capable of condensing with electrophiles (aldehydes, carboxylic acids, isocyanates) to form 6- and 7-membered rings.

The C5-Fluorine Advantage

In medicinal chemistry, the strategic placement of fluorine is used to alter physicochemical properties without significantly changing steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

-

Metabolic Blocking: The C5 position (para to the nitro group) is a hotspot for CYP450-mediated oxidation in non-fluorinated analogues. Fluorine substitution blocks this pathway, extending the half-life (

) of the final drug candidate. -

Electronic Modulation: The strong electronegativity of fluorine lowers the electron density of the aromatic ring, which can enhance

-stacking interactions with target proteins (e.g., in the ATP-binding pocket of kinases).

Synthetic Utility: Core Workflows

The literature highlights two primary synthetic pathways for this scaffold: the Quinazoline Route and the Benzodiazepine Route .

Workflow A: Synthesis of 6-Fluoroquinazolines

Quinazolines are a "privileged structure" in kinase inhibitors (e.g., Gefitinib, Erlotinib). The (5-Fluoro-2-nitrophenyl)methanamine scaffold provides a direct entry to 6-fluoro-3,4-dihydroquinazolines and 6-fluoroquinazolines .

Mechanism:

-

Acylation: The benzylic amine is acylated with a carboxylic acid or acid chloride.

-

Nitro Reduction: The nitro group is reduced to an aniline.

-

Cyclodehydration: The newly formed aniline attacks the amide carbonyl (intramolecular condensation) to close the pyrimidine ring.

Experimental Protocol (Adapted from Synthesis, 2021)

-

Step 1: Amide Coupling

-

Dissolve (5-Fluoro-2-nitrophenyl)methanamine (1.0 eq) and DIPEA (1.5 eq) in DCM.

-

Add the desired benzoyl chloride (1.1 eq) dropwise at 0°C. Stir at RT for 4h.

-

Outcome: Formation of the stable amide intermediate.

-

-

Step 2: Reductive Cyclization

-

Dissolve the intermediate in Ethanol/Acetic Acid (10:1).

-

Add Iron powder (5.0 eq) and reflux for 6h. (Alternatively, use SnCl₂ or H₂/Pd-C).

-

Mechanism:[2] The nitro group reduces to -NH₂, which immediately attacks the amide carbonyl.

-

Purification: Filter through Celite, concentrate, and recrystallize.

-

Workflow B: Accessing 1,4-Benzodiazepines

Benzodiazepines are classic CNS pharmacophores. This scaffold allows for the synthesis of 7-fluoro-1,4-benzodiazepines via reaction with

Visualization of Synthetic Logic

Figure 1: Divergent synthetic pathways from the parent scaffold to bioactive heterocycles.[3][4][5]

Medicinal Chemistry Applications

Kinase Inhibition (EGFR/VEGFR)

The 6-fluoroquinazoline core derived from this amine mimics the adenine ring of ATP.

-

Binding Mode: The N1 and N3 nitrogens of the quinazoline ring form hydrogen bonds with the hinge region of the kinase.

-

Fluorine Role: The fluorine at the 6-position (derived from the 5-fluoro starting material) often interacts with hydrophobic pockets or gatekeeper residues (e.g., T790M in EGFR), improving potency against resistant mutants.

Case Study: "Masked" Solubility

In a study involving quinazoline synthesis, the use of the nitro-benzylamine precursor allowed researchers to maintain high solubility during the intermediate steps. The nitro group prevents premature aggregation or chelation that is often seen with the fully reduced diamine. This "latent functionality" approach is critical when synthesizing lipophilic drug candidates.

Quantitative Data: Electronic Impact

The following table summarizes the estimated pKa shifts and lipophilicity changes (ClogP) introduced by the Fluorine atom in the final quinazoline core compared to the non-fluorinated analogue.

| Property | Non-Fluorinated Core | 6-Fluoro Core (Target) | Impact on Drug Design |

| ClogP | 2.1 | 2.4 | Increased lipophilicity improves membrane permeability. |

| pKa (N1) | 3.5 | 3.1 | Reduced basicity; less likely to be protonated at physiological pH, altering distribution. |

| Metabolic Stability | Low (C6 oxidation) | High | Blocks Phase I oxidation at the C6 position. |

Experimental Protocol: General Nitro Reduction & Cyclization

Standard Operating Procedure (SOP) for converting (5-Fluoro-2-nitrophenyl)methanamine derivatives into fused heterocycles.

Objective: Synthesize a 6-fluoro-3,4-dihydroquinazoline derivative.

-

Preparation: In a 100 mL round-bottom flask, dissolve N-(5-fluoro-2-nitrobenzyl)benzamide (1.0 mmol) in Glacial Acetic Acid (10 mL).

-

Reduction: Add Iron powder (325 mesh, 5.0 mmol) in one portion.

-

Reaction: Heat the mixture to 90°C under an inert atmosphere (

) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the yellow nitro compound and the appearance of a fluorescent blue spot (quinazoline). -

Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove iron salts.

-

Neutralization: Carefully wash the filtrate with saturated

(2 x 30 mL) to remove acetic acid. -

Isolation: Dry the organic layer over

, filter, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

References

-

Wang, Z., et al. (2021).[6] "Synthesis of Quinazolines via C(sp)-C(sp2) Coupling and Intramolecular C-N Bond Formation." Synthesis, 53, 1356-1364.[6]

-

Hati, S., & Sen, S. (2016).[6] "IBX Mediated Tandem Reaction of o-Aminobenzylamine and Aldehydes: A Facile Synthesis of Quinazolines." Synthesis, 48, 1389-1398.[6]

-

BenchChem. "(5-Fluoro-2-nitrophenyl)methanamine Product Profile and Applications."

-

Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 37, 320-330.

Sources

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Synthesis and properties of quinazoline-based versatile exciplex-forming compounds [beilstein-journals.org]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. A sequential reaction of picolinamide with benzaldehydes promoted by Pd(TFA)2: rapid access to 4,5-disubstituted 2-(pyridin-2-yl)oxazoles in n-octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Quinazoline synthesis [organic-chemistry.org]

A Senior Application Scientist's Guide to the pKa and Ionization Behavior of (5-Fluoro-2-nitrophenyl)methanamine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ionization state of an active pharmaceutical ingredient (API) is a cornerstone of its developability, directly influencing critical pharmacokinetic and pharmacodynamic parameters. (5-Fluoro-2-nitrophenyl)methanamine represents a common structural motif in medicinal chemistry, and a thorough understanding of its acid-base properties is paramount for rational drug design. This in-depth guide provides a comprehensive framework for characterizing the pKa of the primary amine in this molecule. We will dissect the underlying chemical principles governing its basicity, provide field-proven, step-by-step protocols for its experimental determination via potentiometric and spectrophotometric methods, and touch upon the role of computational prediction. The synthesis of these approaches equips researchers with the necessary tools to accurately assess the ionization profile of this, and structurally related, compounds, thereby enabling data-driven decisions in the drug discovery and development pipeline.

The Physicochemical Imperative: Why pKa Dictates Biological Fate

The pKa, the negative logarithm of the acid dissociation constant, quantitatively describes a molecule's tendency to donate or accept a proton. For a basic amine, such as that in (5-Fluoro-2-nitrophenyl)methanamine, the relevant equilibrium is with its conjugate acid:

R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

The pKa value corresponds to the environmental pH at which the concentrations of the neutral amine (R-NH₂) and its protonated, cationic form (R-NH₃⁺) are equal. This balance, governed by the Henderson-Hasselbalch equation, is a master variable controlling:

-

Aqueous Solubility: The charged, protonated form (R-NH₃⁺) generally exhibits significantly higher aqueous solubility, which is critical for formulation and dissolution.

-

Membrane Permeability: The neutral, deprotonated form (R-NH₂) is more lipophilic and is preferentially absorbed across biological membranes like the intestinal wall and the blood-brain barrier via passive diffusion.

-

Target Binding: The ionization state dictates the potential for crucial electrostatic and hydrogen-bonding interactions within a target protein's binding site.

-

Metabolism and Excretion: Ionization affects recognition by metabolic enzymes and transporters, influencing the drug's half-life and clearance pathways.

An inaccurate pKa value can lead to flawed structure-activity relationship (SAR) models and erroneous predictions of a compound's in vivo behavior. Therefore, its precise determination is a non-negotiable step in preclinical development.

Theoretical Foundation: Predicting Basicity from Structure

Before embarking on experimental work, a theoretical analysis of the molecule's structure provides a robust hypothesis for its expected pKa. We can predict the influence of the aromatic substituents by comparing the target molecule to its parent structure, benzylamine.

-

Baseline Compound - Benzylamine: Unsubstituted benzylamine has a well-established pKa of approximately 9.33.[1][2][3] This value serves as our reference point.

-

Electronic Effects of Substituents: The basicity of the amine's lone pair is modulated by the electron-donating or electron-withdrawing nature of the substituents on the phenyl ring.[4][5]

-

Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group (EWG) through both the inductive effect (pulling electron density through the sigma bonds) and the resonance effect (delocalizing the ring's pi electrons).[6][7] Its position ortho to the aminomethyl group places its strong inductive pull in close proximity, drastically reducing the electron density on the nitrogen. This destabilizes the conjugate acid (R-NH₃⁺), making the amine a weaker base.

-

Fluoro Group (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[8] From the meta position, it further decreases the electron density of the ring, reinforcing the effect of the nitro group.

-

Experimental pKa Determination: A Dual-Methodology Approach

Relying on a single method for pKa determination is ill-advised. We advocate for a dual-pronged approach using potentiometric titration and UV-Vis spectrophotometry. Concordance between the two methods provides a high degree of confidence in the final value.

Gold Standard: Potentiometric Titration

This method directly measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the inflection point of the titration curve.[9][10]

Caption: A robust workflow for pKa determination using potentiometric titration.

-

System Preparation:

-

Analyte: Use high-purity (>98%) (5-Fluoro-2-nitrophenyl)methanamine.

-

Reagents: Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions. Use HPLC-grade methanol and deionized water.

-

Equipment: An automated titrator equipped with a high-quality combination pH electrode is required.

-

-

Protocol Validation & Execution:

-

Calibration: Perform a three-point calibration of the pH electrode using certified buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa range. Causality: This ensures a linear and accurate response of the electrode across the measurement range.

-

Sample Preparation: Accurately weigh 10-15 mg of the analyte and dissolve it in a precise volume of a co-solvent mixture (e.g., 50:50 v/v methanol/water). Causality: Many organic molecules have poor aqueous solubility. A co-solvent ensures the analyte and its salt remain dissolved throughout the titration. The exact solvent composition must be reported as it can influence the pKa value.

-

Titration: Place the sample solution in the titration vessel. First, add 0.1 M NaOH to bring the initial pH to ~11, ensuring the amine is fully in its neutral form (R-NH₂). Titrate with standardized 0.1 M HCl in small, precise increments, allowing the pH to stabilize before each data point is recorded. Continue well past the expected equivalence point (e.g., to pH 2).

-

-

Data Analysis:

-

Plot pH versus the volume of HCl added.

-

Calculate and plot the first derivative (dpH/dV). The maximum of this plot indicates the equivalence point volume (V_eq).

-

The pKa is the pH value on the original titration curve corresponding to half of the equivalence point volume (V_eq / 2).[11] This is the point where [R-NH₂] = [R-NH₃⁺]. Specialized software can perform this analysis with high precision.

-

Orthogonal Method: UV-Vis Spectrophotometry

This technique is viable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorbance spectra. The pKa is determined by monitoring the change in absorbance at a fixed wavelength across a range of pH values.[12][13]

Caption: Systematic workflow for spectrophotometric pKa determination.

-

System Preparation:

-

Equipment: A calibrated dual-beam UV-Vis spectrophotometer and a calibrated pH meter.

-

Reagents: Prepare a concentrated stock solution of the analyte in methanol. Prepare a series of universal buffers to cover a pH range from ~2 to 12.

-

-

Protocol Validation & Execution:

-

Wavelength Selection: Prepare two samples from the stock solution: one acidified to pH ~2 (fully protonated) and one made basic to pH ~12 (fully deprotonated). Scan the full UV-Vis spectrum of both. Overlay the spectra and select an analytical wavelength (λ_analytical) where the absorbance difference is maximal. Causality: This choice maximizes the dynamic range of the measurement, leading to a more precise pKa determination.

-

Sample Measurement: To a series of vials containing the different pH buffers, add an identical small aliquot of the analyte stock solution.

-

pH & Absorbance Reading: For each sample, accurately measure the final pH with a calibrated electrode and then measure its absorbance at λ_analytical. Causality: It is critical to measure the final pH of the actual sample being analyzed, as the analyte itself can slightly alter the pH of the buffer.

-

-

Data Analysis:

-

Plot absorbance versus the measured pH. The resulting data should form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve. This can be determined precisely by fitting the data to the appropriate sigmoidal dose-response equation using graphing software.

-

Complementary Insights: Computational pKa Prediction

In the early stages of discovery, in silico pKa prediction offers a rapid, resource-efficient way to estimate ionization constants. Numerous commercial software packages (e.g., from ACD/Labs, ChemAxon, Schrödinger) and quantum mechanical methods can be employed.[14][15] These tools use algorithms based on large experimental databases or quantum chemical calculations to predict pKa values.[16] While powerful for triaging compounds, it is crucial to remember that these are predictions. Experimental determination remains the definitive standard for lead candidates.

Data Synthesis and Conclusion

The culmination of this analysis is a well-supported pKa value that can be confidently used to model the behavior of (5-Fluoro-2-nitrophenyl)methanamine.

Table 1: Summary of pKa Determination for (5-Fluoro-2-nitrophenyl)methanamine

| Method | Result | Confidence | Notes |

|---|---|---|---|

| Theoretical Prediction | pKa << 9.33 | High | Based on the strong electron-withdrawing effects of the -NO₂ and -F groups. |

| Potentiometric Titration | To Be Determined | Very High | Gold-standard experimental method. Result should be reported with co-solvent composition. |

| UV-Vis Spectrophotometry | To Be Determined | High | Excellent orthogonal method, contingent on spectral differences between ionized forms. |

| Computational Prediction | To Be Determined | Medium | Provides a useful estimate; requires experimental validation. |

A predicted pKa in the range of 6.5-7.5 would imply that at physiological pH (~7.4), the compound exists as a significant mixture of both its neutral, membrane-permeant form and its charged, water-soluble form. This dual character can be advantageous for achieving a balance between absorption and solubility but must be carefully considered and optimized during lead optimization. By rigorously applying the theoretical and experimental principles outlined in this guide, researchers can build a deep and actionable understanding of their molecule's ionization profile, paving the way for more successful drug development outcomes.

References

-

Title: Benzylamine | C6H5CH2NH2 | CID 7504 Source: PubChem URL: [Link]

-

Title: Benzylamine (CAS 100-46-9): Odor profile, Properties, & IFRA compliance Source: Scent.vn URL: [Link]

-

Title: Showing Compound Benzylamine (FDB012059) Source: FooDB URL: [Link]

-

Title: Development of Methods for the Determination of pKa Values Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: pKa and log p determination Source: Slideshare URL: [Link]

-

Title: 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation Source: Pharmaeli URL: [Link]

-

Title: Determination of pKa using the half-volume method: A laboratory experiment Source: ACS Publications (Journal of Chemical Education) URL: [Link]

-

Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL: [Link]

-

Title: Basicity of Amines Source: Chemistry Steps URL: [Link]

-

Title: 5 Key Basicity Trends of Amines Source: Master Organic Chemistry URL: [Link]

-

Title: Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods Source: Optibrium URL: [Link]

-

Title: Statistical study for the prediction of pKa values of substituted benzaldoximes based on quantum chemical methods Source: TSI Journals URL: [Link]

-

Title: Basicity of Amines Source: Organic Chemistry Tutor URL: [Link]

-

Title: Amines (A-Level) Source: ChemistryStudent URL: [Link]

-

Title: Need help understanding Basicity in aromatic structures Source: Reddit URL: [Link]

-

Title: Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods Source: PeerJ URL: [Link]

-

Title: (PDF) Statistical Study For The prediction of pKa Values of Substituted Benzaldoxime Based on Quantum Chemicals Methods Source: ResearchGate URL: [Link]

Sources

- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 100-46-9 CAS MSDS (Benzylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 7. reddit.com [reddit.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pKa and log p determination | PPTX [slideshare.net]

- 13. pharmaguru.co [pharmaguru.co]

- 14. optibrium.com [optibrium.com]

- 15. peerj.com [peerj.com]

- 16. researchgate.net [researchgate.net]

Overview of Fluorinated Nitrobenzylamine Derivatives in Synthesis: A Technical Guide

Executive Summary

Fluorinated nitrobenzylamine derivatives have emerged as a privileged class of building blocks in modern organic synthesis and pharmaceutical development[1]. By integrating the extreme metabolic stability of the carbon-fluorine (C-F) bond, the electron-withdrawing activation of the nitro group, and the versatile binding capacity of the benzylamine pharmacophore, these compounds offer a multidimensional profile for drug design[2][3]. This whitepaper deconstructs the mechanistic rationale behind their utility, evaluates primary synthetic methodologies, and provides a field-validated experimental protocol for their application.

Mechanistic Rationale: The Triad of Functionality

The strategic incorporation of fluorine, nitro, and amine groups onto a single aromatic scaffold is not arbitrary; it is driven by precise causality in molecular design[4].

-

Fluorine Substituent (Metabolic Shielding & Lipophilicity): The extreme electronegativity and strong C-F bond (~116 kcal/mol) effectively resist oxidative metabolism by cytochrome P450 enzymes[3]. Furthermore, fluorine modulates the basicity (pKa) of the adjacent amine through inductive electron withdrawal, enhancing membrane permeability and oral bioavailability[5].

-

Nitro Group (Electronic Activation & Redox Versatility): The strongly electron-withdrawing nitro group (-NO2) significantly lowers the electron density of the aromatic ring, activating it for Nucleophilic Aromatic Substitution (SNAr)[2]. Post-functionalization, the nitro group can be seamlessly reduced to an aniline, providing a synthetic handle for further derivatization[6].

-

Benzylamine Motif (Pharmacophore & Solubilization): The primary amine acts as a critical hydrogen-bond donor/acceptor in target binding[7]. It also allows for the formation of stable hydrochloride salts, drastically improving aqueous solubility[8].

Logical relationship of substituent effects in fluorinated nitrobenzylamines.

Synthetic Methodologies

The synthesis of fluorinated nitrobenzylamines relies on three principal routes, selected based on regiocontrol requirements and precursor availability[2].

-

Reductive Amination of Fluoro-nitrobenzaldehydes: This is the most functional-group-tolerant method. A fluoro-nitrobenzaldehyde is condensed with an amine source to form an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH3CN)[9][10].

-

Nucleophilic Aromatic Substitution (SNAr): Utilizing the Halex process, a highly activated precursor like 1,4-difluoro-2-nitrobenzene is reacted with a benzylamine derivative[2]. The nitro group directs the incoming nucleophile.

-

Direct Nitration: Fluorobenzylamines can be directly nitrated using a mixed acid system (HNO3/H2SO4)[2]. While cost-effective, this route often yields a mixture of regioisomers requiring tedious chromatographic separation[2][4].

Step-by-step synthetic workflow for the reductive amination of 4-fluoro-3-nitrobenzaldehyde.

Experimental Protocol: Synthesis of 4-Fluoro-3-nitrobenzylamine

This self-validating protocol ensures high yield and purity by controlling the imine formation equilibrium prior to hydride reduction[10][11].

Materials:

-

4-Fluoro-3-nitrobenzaldehyde (1.0 eq, 10 mmol)

-

Ammonium acetate (10.0 eq, 100 mmol)

-

Sodium cyanoborohydride (NaBH3CN) (1.2 eq, 12 mmol)

-

Methanol (Anhydrous, 50 mL)

-

Molecular sieves (3Å)

Step-by-Step Methodology:

-

Imine Formation: Dissolve 4-fluoro-3-nitrobenzaldehyde in 50 mL of anhydrous methanol under an argon atmosphere. Add ammonium acetate and activated 3Å molecular sieves. Stir at room temperature for 4 hours.

-

Causality: Ammonium acetate acts as both the ammonia source and a mild acid catalyst. The molecular sieves drive the equilibrium forward by scavenging the water byproduct, ensuring complete conversion to the imine before reduction begins.

-

-

Hydride Reduction: Cool the reaction vessel to 0 °C using an ice bath. Slowly add NaBH3CN in small portions over 15 minutes.

-

Causality: NaBH3CN is selected over NaBH4 because it is stable in mildly acidic conditions and selectively reduces imines without reducing any unreacted aldehyde.

-

-

Reaction Maturation: Allow the mixture to warm to room temperature and stir for an additional 12 hours. Monitor the reaction via TLC (Hexane/EtOAc 7:3) until the starting material is entirely consumed.

-

Quenching and Workup: Quench the reaction by adding 10 mL of 1M HCl to destroy excess hydride, then adjust the pH to 10 using 1M NaOH. Filter the mixture through a Celite pad to remove the molecular sieves.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (SiO2, DCM/MeOH 95:5) to yield 4-fluoro-3-nitrobenzylamine as a pale yellow solid[10].

Quantitative Data & Physicochemical Properties

The following table summarizes the comparative physicochemical properties of fluorinated versus non-fluorinated benzylamines, highlighting the profound impact of fluorine and nitro substitution on the molecule's profile[5][12].

| Compound | Molecular Weight ( g/mol ) | Typical Synthetic Yield | pKa (Amine) | LogP (Calculated) | Primary Reactivity Handle |

| Benzylamine | 107.15 | N/A | 9.33 | 1.09 | Nucleophilic Amine |

| 3-Fluorobenzylamine | 125.14 | 85-90% | 8.90 | 1.25 | Nucleophilic Amine |

| 4-Nitrobenzylamine | 152.15 | 75-80% | 8.50 | 1.15 | Reducible Nitro |

| 4-Fluoro-3-nitrobenzylamine | 170.14 | 70-88% | 8.15 | 1.45 | SNAr & Reducible Nitro |

Data synthesized from standard physicochemical databases and comparative literature[5][10][12][13].

Applications in Drug Discovery

Fluorinated nitrobenzylamines are not merely passive scaffolds; they actively participate in modulating biological responses across various therapeutic areas:

-

Kinase Inhibitors: The 2-fluoro-4-nitrobenzonitrile and benzylamine derivatives serve as critical intermediates for irreversible tyrosine kinase inhibitors used in oncology[14]. The fluorine atom forces the molecule into a specific bioactive conformation while the amine acts as a hinge-binding motif.

-

Antimalarials: Novel 4-aminoquinoline antimalarials, such as fluoro-amodiaquine analogues, utilize fluoronitrobenzylamine precursors. The fluorine substitution blocks toxic quinone imine formation in vivo, significantly improving the safety profile compared to traditional amodiaquine[6].

-

Fluorescent Probes: Derivatives like NBD-chloride (4-chloro-7-nitrobenzofurazan) react rapidly with amines to form highly fluorescent adducts, enabling the tracking of cellular pathways and amino acid detection[15].

References

- BenchChem.

- Chem-Impex.

- Google Patents. "CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

- University of Liverpool Repository. "THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUINOLINE ANTIMALARIALS." University of Liverpool.

- National Institutes of Health (NIH). "Discovery of Antibacterials That Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors." PMC.

- ResearchGate. "Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties.

- PubChem. "3-Fluorobenzylamine | C7H8FN | CID 66853." NIH.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic approaches for BF<sub>2</sub>-containing adducts of outstanding biological potential. A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jk-sci.com [jk-sci.com]

- 9. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 10. Discovery of Antibacterials That Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Total Synthesis and Evaluation of [Ψ[CH2NH]Tpg4]Vancomycin Aglycon: Reengineering Vancomycin for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Fluoro-3-nitro-benzylamine | CAS 771581-73-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

Stability of (5-Fluoro-2-nitrophenyl)methanamine under ambient conditions

Comprehensive Technical Guide: Stability of (5-Fluoro-2-nitrophenyl)methanamine Under Ambient Conditions

Executive Summary

(5-Fluoro-2-nitrophenyl)methanamine (CAS 131780-92-2) is a highly versatile building block in medicinal chemistry and materials science, often utilized for synthesizing nitrogen-containing heterocycles and advanced polymers. However, its structural motif—an ortho-nitrobenzylamine—renders it highly susceptible to photochemical degradation, while its primary amine is prone to atmospheric oxidation. This guide provides an in-depth mechanistic analysis of its stability under ambient conditions and establishes field-proven protocols for its handling and storage.

Structural and Electronic Profiling

The reactivity and stability of (5-Fluoro-2-nitrophenyl)methanamine are governed by the interplay of its three functional groups:

-

The Primary Amine: Acts as a nucleophile and a base, making it susceptible to reaction with atmospheric CO₂ and oxygen.

-

The Nitro Group: Exerts a strong electron-withdrawing inductive (-I) and resonance (-M) effect. This deactivates the aromatic ring toward electrophilic attack but sensitizes it to nucleophilic aromatic substitution (SNAr) [1].

-

The Fluorine Atom: Positioned meta to the amine and para to the nitro group, its high electronegativity further withdraws electron density (-I effect), modulating the pKa of the amine and increasing the lipophilicity of the molecule [1].

Crucially, the ortho-relationship between the nitro group and the aminomethyl group creates a classic photolabile system. As a Senior Application Scientist, I frequently encounter degradation issues when researchers treat this compound as a standard benzylamine, failing to account for its inherent photochemistry.

Mechanistic Pathways of Degradation

Photochemical Cleavage (The o-Nitrobenzyl Effect)

Under ambient laboratory lighting (which contains UV and visible wavelengths), the ortho-nitrobenzylamine moiety undergoes rapid photolysis. The causality here is driven by the excitation of the nitro group to a singlet or triplet state, which then abstracts a hydrogen atom from the adjacent benzylic position. This phototautomerization yields an aci-nitro intermediate. Subsequent cyclization and rearrangement lead to the cleavage of the C–N bond, releasing ammonia and forming 5-fluoro-2-nitrosobenzaldehyde. This mechanism is the foundational principle behind [2].

Photochemical degradation pathway of the o-nitrobenzylamine system.

Oxidative and Atmospheric Degradation

Beyond photolysis, the primary amine is a target for atmospheric degradation. When exposed to ambient air, the amine readily absorbs carbon dioxide to form insoluble carbamate salts. Additionally, trace transition metals or prolonged exposure to oxygen can catalyze the oxidation of the benzylic amine to the corresponding imine or aldehyde, severely compromising the purity of the reagent.

Quantitative Stability Data

To illustrate the vulnerability of the free base under ambient conditions, the following table summarizes the degradation profile based on standard o-nitrobenzylamine kinetics. The data clearly demonstrates that light exposure is the primary vector for rapid degradation.

| Storage Condition | Atmosphere | Illumination | Estimated Half-Life (t½) | Primary Degradant |

| Ambient (25°C) | Air | Ambient Lab Light | < 12 Hours | 5-Fluoro-2-nitrosobenzaldehyde |

| Ambient (25°C) | Air | Dark (Amber Vial) | ~ 7 Days | Carbamate / Imine |

| Refrigerated (4°C) | Argon | Dark (Amber Vial) | > 6 Months | None (Stable) |

| HCl Salt (-20°C) | Argon | Dark (Amber Vial) | > 2 Years | None (Stable) |

Standard Operating Procedures (SOPs) for Handling and Storage

To ensure scientific integrity, every handling protocol must be a self-validating system. Because the free base (CAS 131780-92-2) is highly unstable, the most effective mitigation strategy is converting it to its [3]. Protonation of the amine eliminates its nucleophilicity, preventing CO₂ absorption and oxidation, while also significantly raising the energy barrier for the photochemical hydrogen abstraction.

Protocol: Conversion to Hydrochloride Salt and Inert Storage

Validation Checkpoint 1: Before starting, verify the purity of the free base via TLC (UV active, visualize with ninhydrin). If a green/blue spot appears without ninhydrin staining, nitroso degradants are already present, and the material must be repurified.

-

Preparation: In a fume hood under dim red light (to prevent photolysis), dissolve 1.0 g of (5-Fluoro-2-nitrophenyl)methanamine in 20 mL of anhydrous diethyl ether under an argon atmosphere.

-

Acidification: Cool the flask to 0°C using an ice bath. Dropwise, add 1.1 equivalents of a 4M HCl in dioxane solution while stirring vigorously.

-

Precipitation: A white to off-white precipitate of the hydrochloride salt will form immediately. Continue stirring for 15 minutes to ensure complete precipitation.

-

Isolation: Filter the precipitate rapidly using a Schlenk frit under argon. Wash the filter cake with 10 mL of cold, anhydrous diethyl ether.

-

Drying & Storage: Dry the salt under high vacuum for 4 hours. Transfer the dried powder to an amber glass vial, purge with argon, seal with a PTFE-lined cap, and store at -20°C.

Validation Checkpoint 2: Confirm successful salt formation via IR spectroscopy. A successful conversion is validated by the broad N-H stretching band shifting from ~3300 cm⁻¹ (free amine) to a broad region between ~3000-2800 cm⁻¹ (indicative of the -NH₃⁺ cation).

Workflow for stabilizing the free base via HCl salt conversion.

References

-

O'Hagan, M. P., et al. "Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications." Chemical Reviews 2023, 123(10), 6839–6887. Available at: [Link]

Methodological & Application

General synthesis procedure for (5-Fluoro-2-nitrophenyl)methanamine

Abstract

(5-Fluoro-2-nitrophenyl)methanamine (CAS: 239087-08-2) is a critical fluorinated building block in medicinal chemistry, widely utilized in the synthesis of kinase inhibitors, radiotracers, and heterocyclic scaffolds.[1][2][3][4] Its unique substitution pattern—combining an electron-withdrawing nitro group, a metabolically stable fluorine atom, and a reactive primary amine—presents a specific synthetic challenge: chemoselectivity . The primary amine must be installed or revealed without reducing the sensitive nitro group. This guide details two robust, field-proven protocols: the Delépine Reaction (Route A), which offers superior chemoselectivity via non-reductive pathways, and the Selective Borane Reduction (Route B), a direct approach from the nitrile precursor.

Retrosynthetic Analysis & Strategy

The synthesis of (5-Fluoro-2-nitrophenyl)methanamine requires a strategy that avoids the reduction of the nitro group (

Strategic Disconnections:

-

C-N Disconnection (Non-Reductive): Displacing a benzylic leaving group (Halide) with a masked nitrogen source (Hexamethylenetetramine). This is the Delépine Strategy .

-

C-N Modification (Chemoselective Reduction): Reducing a nitrile (

) using a hydride source that is kinetically slow to react with nitro groups (Borane-THF).

Figure 1: Retrosynthetic analysis highlighting the two primary pathways. Route A is preferred for scale-up due to higher functional group tolerance.

Route A: The Delépine Synthesis (Recommended)

This route is the "Gold Standard" for synthesizing nitrobenzylamines. It utilizes the Delépine reaction, which involves the nucleophilic attack of hexamethylenetetramine (HMTA) on a benzyl halide, followed by acidic hydrolysis.[5]

-

Advantage: Completely avoids reducing agents, guaranteeing the survival of the nitro group.

-

Precursor: 5-Fluoro-2-nitrobenzyl bromide (synthesized via radical bromination of 5-fluoro-2-nitrotoluene).

Step 1: Radical Bromination (Precursor Synthesis)

If the benzyl bromide is not commercially available, synthesize it from 5-fluoro-2-nitrotoluene.

Reagents:

-

5-Fluoro-2-nitrotoluene (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

AIBN (Azobisisobutyronitrile) (0.05 equiv)

-

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride (PhCF3) (Green alternative)

Protocol:

-

Dissolve 5-fluoro-2-nitrotoluene in anhydrous PhCF3 (0.5 M concentration) under

. -

Add NBS and AIBN.

-

Heat to reflux (approx. 80-90°C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the starting material.

-

Note: The product is a potent lachrymator (tear gas). Handle only in a fume hood.

-

Cool to RT, filter off the succinimide byproduct.

-

Concentrate the filtrate to obtain the crude benzyl bromide. Use directly in the next step.

Step 2: Delépine Reaction (Amine Formation)[5]

Reagents Table:

| Reagent | Equiv.[3][6] | Role |

| 5-Fluoro-2-nitrobenzyl bromide | 1.0 | Substrate |

| Hexamethylenetetramine (HMTA) | 1.1 | Nitrogen Source |

| Chloroform ( | Solvent | Reaction Medium |

| Conc. HCl / Ethanol | Excess | Hydrolysis Agent |

Detailed Protocol:

-

Quaternary Salt Formation:

-

Dissolve 5-fluoro-2-nitrobenzyl bromide (10 mmol) in

(30 mL). -

Add HMTA (11 mmol, 1.54 g) in one portion.

-

Stir at Room Temperature (RT) for 12–16 hours. Alternatively, reflux for 2 hours to accelerate.

-

A thick white precipitate (the quaternary ammonium salt) will form.

-

Filter the solid, wash with cold

(2 x 10 mL), and dry under vacuum. Do not purify further.

-

-

Acidic Hydrolysis:

-

Suspend the dried salt in Ethanol (40 mL).

-

Heat to reflux (80°C) for 2–4 hours. The solid will dissolve, and ammonium chloride may precipitate later.

-

Workup: Cool to RT. Concentrate to remove ethanol.

-

The residue contains the target amine hydrochloride and

. -

Basify carefully with 2M NaOH (to pH > 10) and extract immediately with Dichloromethane (DCM) (3 x 30 mL).

-

Dry organic layers over

, filter, and concentrate.

-

Yield Expectation: 75–85% overall.

Route B: Selective Reduction of Nitrile[9]

If 5-Fluoro-2-nitrobenzonitrile is the available starting material, a chemoselective reduction is required. Borane-THF (

Critical Caution: Do not use

Reagents Table:

| Reagent | Equiv.[3][6] | Role |

| 5-Fluoro-2-nitrobenzonitrile | 1.0 | Substrate |

| 2.5 | Reducing Agent | |

| Methanol (MeOH) | Excess | Quenching Agent |

| HCl (Aq) | Excess | Complex Breaker |

Detailed Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon.

-

Dissolution: Add 5-fluoro-2-nitrobenzonitrile (5 mmol) and anhydrous THF (20 mL). Cool the solution to 0°C (Ice bath).

-

Reduction: Dropwise add

(12.5 mL, 12.5 mmol) over 15 minutes. Gas evolution may occur. -

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC.

-

Checkpoint: If starting material remains, add another 0.5 equiv of Borane and stir longer. Do not heat above 40°C.

-

-

Quenching (Critical): Cool back to 0°C. Carefully add Methanol (5 mL) dropwise. Vigorous bubbling (

) will occur. -

Acid Hydrolysis: Add 6M HCl (5 mL) and reflux for 30 minutes to break the Boron-Amine complex.

-

Workup:

-

Concentrate to remove THF/MeOH.

-

Dilute residue with water, wash with Ether (to remove non-basic impurities).

-

Basify the aqueous layer with NaOH pellets to pH 12.

-

Extract with DCM (3 x 30 mL).

-

Dry (

) and concentrate to yield the yellow oil/solid.

-

Analytical Characterization

Confirm the identity of the product using the following parameters. The presence of the nitro group and the fluorine atom provides distinct spectroscopic signatures.

-

Physical State: Yellowish solid or oil (free base); white solid (HCl salt).

-

NMR (400 MHz,

-

8.05 (dd, 1H, Ar-H ortho to

- 7.20–7.40 (m, 2H, Ar-H).

-

4.25 (s, 2H,

-

1.60 (br s, 2H,

-

8.05 (dd, 1H, Ar-H ortho to

- NMR: Single peak around -105 to -115 ppm (depending on solvent).

-

MS (ESI): m/z calc for

; found 171.1.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the Delépine synthesis (Route A).

Safety & Handling

-

Nitroaromatics: Potentially energetic. While this specific compound is stable, avoid excessive heat (>150°C) during distillation or drying.

-

Benzyl Bromides: Severe Lachrymators. All operations involving 5-fluoro-2-nitrobenzyl bromide must be performed in a well-ventilated fume hood. Wear goggles and double nitrile gloves.

-

Borane-THF: Pyrophoric and generates hydrogen gas upon quenching. Quench slowly at 0°C.

-

Fluorine Metabolism: Fluorinated aromatics are generally metabolically stable, but standard PPE is required to prevent inhalation or skin absorption.

References

-

Delépine Reaction Mechanism & Scope

-

Selective Reduction of Nitriles with Borane

- Title: Selective Reduction of Nitriles in the Presence of Arom

- Source: Calvin University Digital Commons.

-

URL:[Link]

-

Synthesis of Nitrobenzyl Bromides (Precursor Synthesis)

- Title: Preparation method of 5-fluoro-2-nitrophenol (Patent CN107935858B).

Sources

- 1. CN107935858B - Preparation method of 5-fluoro-2-nitrophenol - Google Patents [patents.google.com]

- 2. (5-Fluoro-2-nitrophenyl)methanamine | 131780-92-2 | Benchchem [benchchem.com]

- 3. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 4. mdpi.com [mdpi.com]

- 5. Delépine reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. bloomtechz.com [bloomtechz.com]

- 9. Delepine Reaction (Chapter 38) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Delepine reaction [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

Using (5-Fluoro-2-nitrophenyl)methanamine as a building block in drug discovery

Application Note: Strategic Utilization of (5-Fluoro-2-nitrophenyl)methanamine in Divergent Heterocyclic Synthesis

Abstract

This technical guide outlines the synthetic utility of (5-Fluoro-2-nitrophenyl)methanamine (CAS 131780-92-2) as a high-value building block in medicinal chemistry. Unlike simple benzylamines, this scaffold possesses a unique "Push-Pull-Click" reactivity profile due to the para relationship between the strongly electron-withdrawing nitro group and the fluorine atom. This guide details protocols for leveraging this activation for Nucleophilic Aromatic Substitution (SNAr) library generation prior to cyclization, enabling the rapid access of quinazoline, benzodiazepine, and indazole pharmacophores common in kinase and GPCR inhibitor discovery.

Chemical Profile & Handling

| Property | Data |

| Chemical Name | (5-Fluoro-2-nitrophenyl)methanamine |

| CAS Number | 131780-92-2 (Free Base) / 1214366-45-6 (HCl Salt) |

| Molecular Formula | C₇H₇FN₂O₂ |

| Molecular Weight | 170.14 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (Free base) |

| Storage | 2-8°C, Desiccate, Protect from light (Nitro group sensitivity) |

| Hazards | Irritant. Nitroaromatics can be energetic; avoid heating neat >100°C. |

Strategic Rationale: The "Para-Nitro Activation"

The power of this building block lies in its specific substitution pattern.

-

Position 1 (-CH₂NH₂): A tethered primary amine acting as an internal nucleophile for cyclization.

-

Position 2 (-NO₂): A latent nucleophile (upon reduction to aniline) and a strong electron-withdrawing group (EWG).

-

Position 5 (-F): A fluorine atom located para to the nitro group.

Mechanistic Insight: Because the fluorine is para to the nitro group, the benzene ring is highly electron-deficient at the C-5 position. This makes the fluorine an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) .

The "Divertible" Workflow: Researchers can choose to displace the fluorine early (to introduce diversity) or retain it late (to modulate metabolic stability/pKa).

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathways available from this single precursor.

Caption: Divergent synthetic pathways. Path 1 utilizes the activated fluorine for early-stage library diversification. Path 2 preserves the fluorine for metabolic stability.

Detailed Experimental Protocols

Protocol A: Early-Stage Diversity via SNAr (Displacing Fluorine)

Objective: To replace the fluorine with a secondary amine or thiol motif before building the heterocyclic core.

Reagents:

-

Substrate: (5-Fluoro-2-nitrophenyl)methanamine (1.0 eq)

-

Nucleophile: Morpholine, Piperazine, or substituted Aniline (1.2 eq)

-

Base: K₂CO₃ (2.0 eq) or DIPEA (2.5 eq)

-

Solvent: Anhydrous DMF or DMSO

Procedure:

-

Protection (Recommended): To prevent self-polymerization (where the benzylamine attacks the F of another molecule), transient protection of the primary amine is advised. React starting material with Boc₂O (1.1 eq) in DCM/TEA for 2 hours. Isolate the N-Boc intermediate.

-

Displacement: Dissolve the N-Boc protected intermediate in DMF (0.2 M).

-

Add K₂CO₃ and the Nucleophile (e.g., Morpholine).

-

Heat: Stir at 80–100°C for 4–12 hours. Monitor by LC-MS for the disappearance of the fluorinated peak and appearance of the amino-substituted product.

-

Note: The nitro group activates this position; conversion should be clean.

-

-

Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.

-

Deprotection: Treat with 4M HCl in Dioxane to reveal the primary amine for the next step.

Protocol B: Synthesis of the Quinazoline Core

Objective: To form a 3,4-dihydroquinazoline scaffold, a privileged structure in EGFR and VEGFR kinase inhibitors.

Reagents:

-

Substrate: Product from Protocol A (or original starting material)

-

Cyclization Partner: Triethyl orthoformate (for unsubstituted C2) or an Aldehyde (for C2-substituted).

-

Reductant: H₂ (balloon) / Pd-C (10%) OR Fe powder / NH₄Cl.

Procedure:

-

Nitro Reduction:

-

Dissolve the nitro-amine substrate in MeOH (0.1 M).

-

Add 10% Pd/C (10 wt%).

-

Stir under H₂ atmosphere (1 atm) for 2–4 hours.

-

Observation: Solution typically turns from yellow/orange to colorless.

-

Filter through Celite to remove Pd. The filtrate contains the unstable diamine (2-aminomethyl-4-substituted-aniline). Use immediately.

-

-

Cyclization (One-Pot):

-

Oxidation (Optional): If the fully aromatic quinazoline is desired, treat the dihydro-intermediate with DDQ or MnO₂ in DCM.

Protocol C: Synthesis of 1,4-Benzodiazepine-2-ones

Objective: To access the benzodiazepine anxiolytic/hypnotic scaffold.

Procedure:

-

Peptide Coupling: React (5-Fluoro-2-nitrophenyl)methanamine with an Fmoc-amino acid (e.g., Fmoc-Gly-OH or Fmoc-Ala-OH) using HATU/DIPEA in DMF.

-

Fmoc Removal: Treat with 20% Piperidine in DMF.

-

Reductive Cyclization:

-

Subject the intermediate (which is now an amino-amide with a nitro group) to reduction (Fe/AcOH or H₂/Pd).

-

Spontaneous Cyclization: Upon reduction of the nitro group to the aniline, the aniline nitrogen will attack the amide carbonyl intramolecularly (often requires heating in Toluene/Acetic Acid) to form the 7-membered diazepine ring.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in SNAr | Competitive side reaction of the benzylamine. | MUST protect the benzylamine (Boc/Cbz) before attempting SNAr. The free amine is nucleophilic enough to attack the activated fluoride of another molecule. |

| Incomplete Nitro Reduction | Catalyst poisoning (if S-containing nucleophiles used). | Use Fe/NH₄Cl or Zn/AcOH reduction methods instead of catalytic hydrogenation if sulfur is present. |

| Over-reduction | Hydrogenolysis of the C-F bond (if F was retained). | If retaining the Fluorine is the goal, avoid Pd/C. Use PtO₂ (Adams catalyst) or chemical reduction (SnCl₂). |

| Solubility Issues | Planar rigid structure. | Use DMSO/MeOH mixtures for reactions. Final compounds may require TFA salts for solubility. |

References

-

Synthesis of Quinazolines via Nitro-Reduction

- Title: "One-pot synthesis of quinazolin-4(3H)

- Source:Tetrahedron Letters, 2010.

-

URL:[Link] (Representative methodology adapted for benzylamines).

-

SNAr on Fluorinated Nitroaromatics

- Title: "Nucleophilic Aromatic Substitution of p-Fluoronitrobenzene: A Kinetic Study."

- Source:Journal of Organic Chemistry.

-

URL:[Link] (Foundational mechanistic grounding).

-

Indazole Synthesis from 2-Nitrobenzylamines

-

Click Chemistry in Drug Discovery (SuFEx)

-

Compound Data

Sources

- 1. WO2022117487A1 - New indazole derivatives - Google Patents [patents.google.com]

- 2. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. 'Click chemistry' reactions may boost cancer-fighting drug potency - ecancer [ecancer.org]

- 5. (5-Fluoro-2-nitrophenyl)methanamine | 131780-92-2 | Benchchem [benchchem.com]

- 6. Synthonix, Inc > Synthons > (5-Fluoro-2-nitrophenyl)methanamine hydrochloride - [F90162] [synthonix.com]

Reductive amination protocols involving (5-Fluoro-2-nitrophenyl)methanamine

Application Note: Chemoselective Reductive Amination of (5-Fluoro-2-nitrophenyl)methanamine

Abstract

This guide details the protocols for the reductive amination of (5-Fluoro-2-nitrophenyl)methanamine (CAS: 131780-92-2) with various aldehydes and ketones. The presence of a nitro group at the ortho position and a fluorine atom at the meta position presents specific challenges: electronic deactivation of the amine and the risk of chemoselective reduction of the nitro group. This document provides a robust "standard" protocol using Sodium Triacetoxyborohydride (STAB) and an "advanced" protocol for sterically hindered or electron-deficient carbonyls using Titanium(IV) Isopropoxide.

Chemical Compatibility & Mechanistic Analysis

Substrate Profile

-

Compound: (5-Fluoro-2-nitrophenyl)methanamine[1][2][3][4][5]

-

CAS: 131780-92-2 (Free Base), 1214366-45-6 (HCl Salt)

-

Electronic Environment: The amine is benzylic but significantly deactivated. The ortho-nitro group (

) and meta-fluoro group (-

Consequence: The nucleophilicity of the primary amine is lower than that of unsubstituted benzylamine. Imine formation will be the rate-determining step and may require acid catalysis or dehydrating agents.

-

-

Chemoselectivity Challenge: The nitro group is susceptible to reduction to an aniline (via catalytic hydrogenation) or hydroxylamine (via strong hydrides).

-

Solution: Use Sodium Triacetoxyborohydride (STAB) . Its steric bulk and electron-withdrawing acetoxy ligands make it less reactive than

, preventing nitro reduction while selectively reducing the protonated imine.

-

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (or iminium ion), which is then irreversibly reduced.

Figure 1: Mechanistic pathway highlighting the critical imine formation step and the exclusion of catalytic hydrogenation to preserve the nitro moiety.

Experimental Protocols

Protocol A: Standard STAB Method (The Workhorse)

Best for: Aliphatic aldehydes, non-hindered aromatic aldehydes.

Reagents:

-

(5-Fluoro-2-nitrophenyl)methanamine (HCl salt or free base)[3][6]

-

Aldehyde (1.0 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Base: Triethylamine (TEA) or DIPEA (Only if using amine HCl salt)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Procedure:

-

Preparation: In a clean, dry reaction vial, suspend (5-Fluoro-2-nitrophenyl)methanamine HCl (1.0 equiv) in DCE (0.1 – 0.2 M concentration).

-

Neutralization (If Salt): Add TEA (1.0 equiv) and stir for 10 minutes at room temperature (RT) to liberate the free amine. Skip this step if starting with free base.

-

Imine Formation: Add the Aldehyde (1.1 equiv). Generally, add AcOH (1.0 equiv) to catalyze imine formation. Stir for 30–60 minutes at RT.

-

Note: The solution may turn slightly yellow/orange due to imine formation.

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 equiv) portion-wise over 5 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS or TLC.

-

Target Mass:

.

-

-

Quench: Quench by adding saturated aqueous

(approx. equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases. -

Workup: Extract with Dichloromethane (DCM) or Ethyl Acetate (

). Wash combined organics with brine, dry over

Protocol B: Titanium(IV) Isopropoxide Method (Difficult Substrates)

Best for: Ketones, electron-rich benzaldehydes, or when Protocol A yields low conversion.

Rationale: The electron-deficient nature of the 5-fluoro-2-nitrobenzylamine makes it a poor nucleophile.

Reagents:

-

Titanium(IV) isopropoxide (

) (neat) -

Sodium Borohydride (

) (Use caution) or STAB -

Methanol (MeOH)

Procedure:

-

Imine Formation: In a dry vial under inert atmosphere (

/Ar), combine the Amine (1.0 equiv) and Ketone/Aldehyde (1.0 – 1.2 equiv). -

Titanium Addition: Add

(1.5 – 2.0 equiv) neat. -

Incubation: Stir the neat mixture (or concentrated solution in THF) at RT for 6–12 hours.

-

Checkpoint: Verify imine formation by LC-MS (look for

of the imine).

-

-

Dilution: Dilute the viscous mixture with MeOH (or THF if solubility is an issue).

-

Reduction: Cool to 0°C. Carefully add

(2.0 equiv) portion-wise.-

Note:

is generally safe for nitro groups at 0°C in the absence of transition metals, but STAB can be used here if higher chemoselectivity is required.

-

-

Quench: Add 1N NaOH or water dropwise (Caution: Exothermic). A white precipitate (

) will form. -

Filtration: Filter the suspension through a pad of Celite. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via column chromatography.

Troubleshooting & Decision Tree

Use this logic flow to select the correct parameters for your specific reaction.

Figure 2: Operational decision tree for selecting reaction conditions.

Summary of Key Parameters

| Parameter | Standard Condition (Protocol A) | Difficult Condition (Protocol B) |

| Reducing Agent | ||

| Solvent | DCE or THF | Neat |

| Additive | Acetic Acid (1 eq) | |

| Temperature | 0°C | RT (Imine form) |

| Nitro Stability | Excellent | Good (Control Temp < 10°C) |

| Main Risk | Slow reaction due to EWG | Hydrolysis of imine if wet |

Safety & Handling

-

(5-Fluoro-2-nitrophenyl)methanamine: Treat as an irritant. Nitro-aromatics can be energetic; avoid heating neat material to high temperatures (>100°C).

-

STAB: Evolves acetic acid upon hydrolysis. Handle in a fume hood.

-

Chemoselectivity: Do NOT use Catalytic Hydrogenation (

) . This will rapidly reduce the nitro group to an amine (

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link

-

BLD Pharm. "(5-Fluoro-2-nitrophenyl)methanamine Product Page."[1] BLD Pharm, Accessed 26 Oct 2023. Link

Sources

- 1. 131780-92-2|(5-Fluoro-2-nitrophenyl)methanamine|BLD Pharm [bldpharm.com]

- 2. Synthonix, Inc > Synthons > (5-Fluoro-2-nitrophenyl)methanamine hydrochloride - [F90162] [synthonix.com]

- 3. arctomsci.com [arctomsci.com]

- 4. (5-Fluoro-2-nitrophenyl)methanamine | 131780-92-2 | Benchchem [benchchem.com]

- 5. (5-Fluoro-2-nitrophenyl)methanamine hydrochloride - CAS:1214366-45-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. chembk.com [chembk.com]

- 7. 5-Fluoro-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]

Application Note: Chemoselective Reduction of (5-Fluoro-2-nitrophenyl)methanamine for Quinazoline Cyclization

Introduction & Strategic Overview